molecular formula C9H9Br2NO2 B3276092 3,5-Dibromo-l-phenylalanine CAS No. 634917-08-1

3,5-Dibromo-l-phenylalanine

Cat. No.: B3276092
CAS No.: 634917-08-1
M. Wt: 322.98 g/mol
InChI Key: JDHBRWDIELMBHR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-l-phenylalanine is a halogenated derivative of the aromatic amino acid l-phenylalanine. This compound has garnered attention due to its unique pharmacological properties, particularly its ability to modulate glutamatergic synaptic transmission. It acts as a partial agonist at N-methyl-D-aspartate (NMDA) receptors, reduces glutamate release, and depresses the activity of AMPA/kainate receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-l-phenylalanine typically involves the bromination of l-phenylalanine. The process begins with the protection of the amino group of l-phenylalanine using a suitable protecting group such as tert-butoxycarbonyl (Boc). The protected phenylalanine is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the 3 and 5 positions of the phenyl ring. Finally, the protecting group is removed to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors for bromination and automated systems for protection and deprotection steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-l-phenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the phenyl ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromo-l-phenylalanine has a wide range of scientific research applications:

Mechanism of Action

3,5-Dibromo-l-phenylalanine exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

    3,5-Diiodo-l-tyrosine: Another halogenated derivative of l-phenylalanine with similar antiglutamatergic properties.

    3,5-Dibromo-l-tyrosine: Shares similar neuroprotective effects and mechanisms of action.

Uniqueness

3,5-Dibromo-l-phenylalanine is unique due to its combined ability to modulate NMDA receptors, reduce glutamate release, and inhibit AMPA/kainate receptors. This polyvalent action makes it a promising candidate for therapeutic applications in various neurological and neuropsychiatric disorders .

Properties

IUPAC Name

(2S)-2-amino-3-(3,5-dibromophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHBRWDIELMBHR-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Br)Br)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-l-phenylalanine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-l-phenylalanine
Reactant of Route 3
3,5-Dibromo-l-phenylalanine
Reactant of Route 4
3,5-Dibromo-l-phenylalanine
Reactant of Route 5
3,5-Dibromo-l-phenylalanine
Reactant of Route 6
3,5-Dibromo-l-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.